Product packaging for 2-(3,5-Dichlorophenyl)-1,3-dioxolane(Cat. No.:CAS No. 70185-30-7)

2-(3,5-Dichlorophenyl)-1,3-dioxolane

Cat. No.: B3357050
CAS No.: 70185-30-7
M. Wt: 219.06 g/mol
InChI Key: OKRZJWJFXHKWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichlorophenyl)-1,3-dioxolane (CAS 70185-30-7) is a high-purity chemical compound supplied for advanced research applications. With the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol, this compound serves as a versatile synthetic intermediate, particularly in pharmaceutical development . Its core structure features a 1,3-dioxolane ring—a five-membered cyclic ketal—attached to a 3,5-dichlorophenyl group . This dioxolane functional group is a well-known protecting group for aldehydes and ketones in multi-step organic synthesis, and it is a key structural motif in bioactive molecules . The primary research value of this compound lies in its role as a critical precursor in medicinal chemistry. It is a key building block in the synthesis and exploration of complex molecular scaffolds, such as those found in itraconazole analogues . Recent scientific investigations have repurposed itraconazole, a drug containing a similar dioxolane core, as a promising anti-cancer agent that inhibits the Hedgehog (Hh) signaling pathway and angiogenesis . Researchers are actively utilizing intermediates like this compound to probe the structure-activity relationships (SAR) of these compounds, with the goal of developing novel targeted therapies that are efficacious while minimizing off-target effects . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B3357050 2-(3,5-Dichlorophenyl)-1,3-dioxolane CAS No. 70185-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRZJWJFXHKWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3,5 Dichlorophenyl 1,3 Dioxolane and Its Dichlorophenyl Derivatives

Catalytic Approaches to 1,3-Dioxolane (B20135) Formation

The condensation of an aldehyde, such as 3,5-dichlorobenzaldehyde (B167965), with ethylene (B1197577) glycol is the most direct route to 2-(3,5-Dichlorophenyl)-1,3-dioxolane. The efficacy of this transformation is heavily reliant on the catalyst employed to activate the carbonyl group and facilitate the cyclization reaction.

Lewis acid catalysis is a cornerstone in the synthesis of 1,3-dioxolanes, offering mild reaction conditions and high efficiency. organic-chemistry.org Lewis acids activate the carbonyl group of the aldehyde, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the diol. A wide array of Lewis acids have been successfully employed for this purpose.

Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), are particularly effective due to their high catalytic activity and moisture tolerance. acs.org For instance, the reaction between aryl oxiranyl diketones and aldehydes to form cis-2,5-disubstituted 1,3-dioxolanes has been successfully catalyzed by Yb(OTf)₃. acs.orgnih.gov Other metal triflates including Sn(OTf)₂, Bi(OTf)₃, and Fe(OTf)₃ have also been investigated, although with varying degrees of success. acs.org The choice of Lewis acid can significantly impact reaction yield and selectivity. Studies have also explored rearrangements of related cyclic acetals, like 4,5-dihydro-1,3-dioxepines, into tetrahydrofuran (B95107) derivatives using Lewis acids such as BF₃·OEt₂, demonstrating their utility in manipulating oxygen-containing heterocycles under controlled temperatures. nih.gov

Table 1: Comparison of Lewis Acids in the Synthesis of cis-2,5-Disubstituted 1,3-Dioxolanes
CatalystSolventYield (%)Diastereoselectivity (cis:trans)
Yb(OTf)₃CH₂Cl₂95>99:1
Sc(OTf)₃CH₂Cl₂93>99:1
In(OTf)₃CH₂Cl₂85>99:1
Bi(OTf)₃CH₂Cl₂42>99:1
Fe(OTf)₃CH₂Cl₂35>99:1
Sn(OTf)₂CH₂Cl₂Low>99:1

Data synthesized from studies on the synthesis of cis-2,5-disubstituted 1,3-dioxolanes from aryl oxiranyl diketones and aldehydes. acs.org

Traditional synthesis of 1,3-dioxolanes frequently employs Brønsted acid catalysts. organic-chemistry.org Protic acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄) are commonly used to catalyze the condensation of aldehydes and diols. organic-chemistry.orglookchem.com These reactions are typically performed in a solvent like toluene, utilizing a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards product formation. organic-chemistry.org

In recent years, organocatalysis has emerged as a powerful, metal-free alternative. Specific organocatalysts can facilitate unique reaction pathways for dioxolane synthesis. For example, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used to promote an asymmetric formal [3+2] cycloaddition. nih.gov This reaction proceeds through the formation of a hemiacetal intermediate between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde, ultimately yielding highly substituted 1,3-dioxolanes. nih.gov This approach highlights the potential of organocatalysis to construct complex dioxolane structures with high stereocontrol.

To address the challenges of catalyst separation and recycling associated with homogeneous systems, heterogeneous catalysts have been developed. These solid-supported catalysts offer significant advantages, including simplified workup procedures and the potential for continuous flow processes. Acidic solids such as layered clays (B1170129) (e.g., Montmorillonite K10), zeolites, silica, alumina, and ion-exchange resins have proven to be effective heterogeneous catalysts for the synthesis of 1,3-dioxolanes. nih.gov For instance, sulfonic acid-functionalized metal-organic frameworks (MOFs) like MIL-101(Cr)-SO₃H have been successfully used in the acetalization of various substituted benzaldehydes with ethylene glycol.

Nanocatalysis represents a further advancement, utilizing the unique properties of nanoscale materials to enhance catalytic activity. mlsu.ac.in Nanocatalysts possess a high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. nih.gov Magnetic nanoparticles, such as poly(aniline-co-melamine)@MnFe₂O₄ composites, have been employed as efficient and recyclable catalysts for the synthesis of various heterocyclic compounds. nih.gov Their magnetic properties allow for easy separation from the reaction mixture using an external magnetic field, simplifying purification and enabling catalyst reuse for multiple cycles without significant loss of activity. researchgate.net

Photocatalytic methods, which utilize visible light to drive chemical reactions, offer a green and sustainable approach to organic synthesis. rsc.org In the context of dioxolane-related synthesis, visible light photocatalysts like Ru(bpy)₃Cl₂ can initiate radical-based mechanisms. researchgate.net For example, a 1,3-dioxolane radical can be generated in situ from 1,3-dioxolane and subsequently used in cascade radical cyclization reactions. researchgate.net This principle can be extended to the formation of the dioxolane ring itself.

Metal-free, radical-mediated processes have also been developed. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines exemplifies a redox-neutral conversion using only a catalytic amount of a radical precursor. organic-chemistry.orgorganic-chemistry.org Such strategies, which often rely on radical chain processes, avoid the use of heavy metals and provide access to a broad range of functionalized products under mild conditions. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of 2-Aryl-1,3-dioxolanes

The synthesis of specific stereoisomers of substituted 1,3-dioxolanes is of paramount importance, particularly for applications in pharmaceuticals and natural product synthesis. This requires sophisticated catalytic systems that can control the three-dimensional arrangement of atoms during the ring-forming step.

Chiral catalysts are instrumental in achieving high levels of enantioselectivity in the synthesis of 2-aryl-1,3-dioxolanes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Several catalytic systems have been developed for this purpose:

Chiral Nickel(II) Complexes : A chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes. This method provides cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Chiral Rhodium(II) Catalysts : An innovative Rh(II)-catalyzed asymmetric three-component cascade reaction involving hybrid ylides, aldehydes, and carboxylic acids has been developed for the synthesis of chiral 1,3-dioxoles. nih.gov These dioxoles can subsequently be hydrogenated to afford the corresponding chiral 1,3-dioxolanes. The enantioselectivity is controlled by the chiral carboxylate ligands on the rhodium catalyst. nih.gov

Chiral Diol Organocatalysts : Chiral diols, such as BINOL derivatives, can serve as organocatalysts in enantioselective reactions. nih.gov For example, 3,3′-F₂-BINOL has been used to catalyze the enantioselective methallylboration of ketones, demonstrating the ability of chiral diols to facilitate stereoselective bond formation. nih.gov Similar principles can be applied to the asymmetric acetalization of dichlorophenyl aldehydes.

Table 2: Examples of Chiral Catalysts in Asymmetric Dioxolane Synthesis
Catalyst TypeReaction TypeProductEnantiomeric Excess (ee)
Chiral binaphthyldiimine-Ni(II) complex[3+2] Cycloadditioncis-1,3-DioxolanesHigh
Chiral Rh(II)-carboxylate complexThree-component cascadeChiral 1,3-DioxolesUp to 99%
3,3′-F₂-BINOLAllylboration (related)Homoallylic alcoholsUp to 99%

Data synthesized from various studies on asymmetric synthesis of or leading to chiral dioxolanes. organic-chemistry.orgnih.govnih.gov

Diastereoselective Control in Ring-Closing Reactions

Diastereoselective control in the formation of the 1,3-dioxolane ring is crucial when stereocenters are present on the diol backbone. While the formation of this compound from ethylene glycol does not involve diastereoselectivity, the use of substituted diols necessitates control over the relative stereochemistry of the newly formed acetal (B89532) center and any pre-existing stereocenters.

One powerful strategy for achieving diastereoselectivity is through ring-closing metathesis (RCM). This methodology allows for the formation of cyclic structures from acyclic diene precursors. In the context of dioxolane synthesis, a temporary tether, such as a silicon-containing group, can be employed to link two alcohol moieties. Subsequent RCM can then form a cyclic intermediate, and the stereochemistry of this ring-closure can be influenced by the nature of the tether and the reaction conditions.

Another approach involves the stereospecific reaction of alkenes. For instance, the oxidation of an alkene in the presence of a carboxylic acid can lead to the formation of a 1,3-dioxolan-2-yl cation intermediate. The stereochemical outcome of the subsequent trapping of this cation with a nucleophile can be highly diastereoselective. nih.gov The stereocontrol in such reactions is often dictated by the steric and electronic properties of the substituents on the intermediate. nih.gov For example, in the reaction of styrenes, an aryl group at the 4-position of the dioxolanyl cation can influence the diastereofacial selectivity of the nucleophilic attack. nih.gov

The principles of diastereoselective ring-closure can be summarized as follows:

Substrate Control: The inherent stereochemistry of the starting material, such as a chiral diol, can direct the stereochemical outcome of the cyclization.

Reagent Control: The use of chiral catalysts or reagents can induce diastereoselectivity in the formation of the dioxolane ring.

Reaction Conditions: Parameters such as temperature and solvent can influence the thermodynamic and kinetic control of the reaction, thereby affecting the diastereomeric ratio of the product.

Control of Stereogenic Centers at C-2 of the Dioxolane Ring

The C-2 position of the 1,3-dioxolane ring, being a prochiral center in the starting aldehyde (3,5-dichlorobenzaldehyde), can be transformed into a stereogenic center. The control of this stereocenter is of paramount importance in the synthesis of chiral molecules.

One effective method for achieving stereocontrol at the C-2 position is through the use of chiral diols as starting materials. The reaction of an aldehyde with a chiral, non-racemic diol leads to the formation of diastereomeric acetals, which can often be separated by chromatography. The stereochemistry of the diol influences the facial selectivity of the nucleophilic attack of the diol's hydroxyl groups on the protonated aldehyde.

Furthermore, asymmetric catalysis provides a powerful tool for the enantioselective synthesis of 2-substituted-1,3-dioxolanes. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition reaction between acyclic carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

The key strategies for controlling the stereochemistry at the C-2 position include:

Use of Chiral Auxiliaries: Employing chiral diols derived from natural sources or asymmetric synthesis.

Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer over the other.

Kinetic Resolution: Separating a racemic mixture of dioxolanes through enantioselective reactions.

Green Chemistry Principles in Dioxolane Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes.

Traditional methods for dioxolane synthesis often employ volatile and hazardous organic solvents. To address this, solvent-free and water-mediated protocols have been developed. Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net For instance, a simple and solvent-free synthesis of alkylidene acid esters has been reported by treating 4,4-dichlorobenzophenone with diethyl succinate (B1194679) in the presence of potassium tert-butoxide at room temperature. researchgate.net While not a direct synthesis of the target dioxolane, this demonstrates the feasibility of solvent-free approaches for related dichlorophenyl compounds.

Water-mediated synthesis is another attractive green alternative. nih.gov Although the direct synthesis of this compound in water can be challenging due to the low solubility of the reactants, the use of phase-transfer catalysts or co-solvents can facilitate the reaction. Water-mediated synthesis of a superionic halide solid electrolyte has been demonstrated, showcasing the potential of water as a solvent in inorganic synthesis, which can inspire similar developments in organic synthesis. nih.gov

The utilization of renewable feedstocks is a cornerstone of green chemistry. The precursors for this compound, namely 3,5-dichlorobenzaldehyde and ethylene glycol, can potentially be derived from renewable sources.

While the synthesis of 3,5-dichlorobenzaldehyde from renewable feedstocks is not yet well-established, research into the production of aromatic compounds from biomass is an active area. nrel.gov For example, lignin, a major component of biomass, is a rich source of aromatic building blocks. nrel.gov

Ethylene glycol, on the other hand, can be synthesized from biomass through various routes. One promising method involves the acid-catalyzed carbonylation of formaldehyde (B43269), which can be derived from methane (B114726) or biomass. mdpi.com Additionally, enzymatic cascades have been developed to produce diols from bio-based aldehydes, which can then be converted to dioxolanes. nih.govrwth-aachen.de The use of carbon dioxide as a C1 source for the synthesis of the methylene (B1212753) unit in the dioxolane ring further enhances the green credentials of this approach. nih.gov

PrecursorPotential Renewable Source
3,5-DichlorobenzaldehydeLignin (Aromatic Platform Chemicals)
Ethylene GlycolBiomass via Formaldehyde Carbonylation
Ethylene GlycolBio-based Aldehydes via Enzymatic Cascades

This table illustrates potential renewable pathways to the precursors of this compound.

Energy-efficient synthetic methods, such as those employing microwave and ultrasound irradiation, offer significant advantages over conventional heating. These techniques can dramatically reduce reaction times, improve yields, and enhance selectivity. semanticscholar.org

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully applied to the synthesis of various dioxolane derivatives. semanticscholar.org The rapid and uniform heating provided by microwaves can accelerate the acetalization reaction between an aldehyde and a diol. For example, the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives has been achieved with microwave assistance, demonstrating the utility of this technology for compounds containing dichlorinated moieties. semanticscholar.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient synthetic route. The acoustic cavitation generated by ultrasound can create localized high temperatures and pressures, leading to enhanced reaction rates. Ultrasound-assisted synthesis of various heterocyclic compounds, including 1,3-dioxolanes, has been reported to proceed in high yields and with short reaction times, often under mild conditions. nih.govksu.edu.sa The synthesis of 1,3-dioxolane derivatives from epoxides or 1,2-diols with ketones using a graphene oxide catalyst under ultrasonic irradiation highlights the potential of this green methodology. researchgate.net

MethodCatalystSolventTimeYield (%)Reference
MicrowaveAnhydrous CuSO₄--35.7-57.5 semanticscholar.org
UltrasoundGraphene Oxide-ShortHigh researchgate.net
UltrasoundKOH/EtOH, Cu(I)Ethanol1-6 minHigh scispace.com

This table summarizes examples of energy-efficient synthesis of dioxolane derivatives.

Synthesis through Transformation of Other Functional Groups

Besides the direct condensation of an aldehyde and a diol, this compound can be synthesized through the transformation of other functional groups. This approach offers alternative synthetic routes and can be particularly useful when the direct acetalization is problematic.

One common method involves the reaction of epoxides with carbonyl compounds. For instance, the ring-opening of a suitable epoxide with a ketone can lead to the formation of a 1,3-dioxolane. This reaction can be catalyzed by various Lewis or Brønsted acids.

Functional group interconversion (FGI) provides a broad toolbox for organic synthesis. ub.edu For example, a precursor molecule with a different functional group at the position corresponding to the C-2 of the dioxolane ring can be converted to the desired acetal. An example is the conversion of an alcohol to a halide, which can then be further manipulated. While not a direct synthesis of the dioxolane ring itself, FGI of the substituents on the dichlorophenyl ring or the diol backbone can provide access to a variety of derivatives.

Another approach is the transformation of a pre-existing 1,3-dioxolane. For example, a 2-substituted-1,3-dioxolane can be synthesized from 1,3-dioxolane itself through reaction with formaldehyde. osti.gov Furthermore, a thiol-promoted site-specific addition of 1,3-dioxolane to imines has been developed, leading to protected α-amino aldehydes. organic-chemistry.org

In the synthesis of the natural product neosporol, a 1,3-dioxolane moiety is formed through a ring-expansion reaction of an epoxide with a nearby carbonyl group. wikipedia.org This intramolecular rearrangement strategy offers a stereocontrolled route to complex dioxolane-containing molecules.

Oxidative Difunctionalization Leading to Dioxolanes

A modern and powerful approach to the synthesis of 1,3-dioxolane structures involves the oxidative difunctionalization of alkenes. This strategy allows for the simultaneous introduction of two functional groups across a double bond, leading to the formation of the dioxolane ring in a highly controlled manner. Hypervalent iodine(III) reagents have emerged as particularly effective oxidants for this transformation, enabling the stereoselective synthesis of substituted dioxolanes from simple alkene precursors. nih.govnih.gov

The key to this methodology is the generation of a 1,3-dioxolan-2-yl cation intermediate. nih.gov The reaction is initiated by the oxidation of an alkene, such as a substituted styrene, with a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of a carboxylic acid. The carboxylic acid acts as a bidentate nucleophile, participating in the formation of the cyclic acetal intermediate. This intermediate is not isolated but is subsequently trapped by a nucleophile at the 2-position of the dioxolane ring. nih.gov

For the synthesis of this compound derivatives, 3,5-dichlorostyrene would serve as a suitable starting material. The reaction would proceed through the formation of a 1,3-dioxolan-2-yl cation, which can then be intercepted by a variety of nucleophiles. The stereochemistry of the final product is often dictated by the geometry of the starting alkene and the nature of the nucleophile. nih.gov

Below is a table summarizing research findings on the stereoselective formation of 1,3-dioxolanes using hypervalent iodine-mediated oxidative difunctionalization of alkenes.

Alkene SubstrateHypervalent Iodine ReagentCarboxylic AcidNucleophileProductDiastereomeric Ratio (d.r.)Yield (%)
cis-4-OctenePhI(OAc)₂Acetic AcidSilyl enol ether of acetophenoneSubstituted 1,3-dioxolane>99:175
trans-4-OctenePhI(OAc)₂Acetic AcidSilyl enol ether of acetophenoneSubstituted 1,3-dioxolane>99:180
StyrenePhI(OAc)₂Benzoic AcidAllyltrimethylsilane2-Allyl-2,4-diphenyl-1,3-dioxolane85:1565
IndenePhI(OAc)₂Acetic AcidSilyl enol ether of cyclohexanoneFused 1,3-dioxolane>99:178

This methodology represents a significant advancement in the synthesis of complex dioxolane structures, offering high levels of stereocontrol and the ability to introduce a wide range of substituents at the 2-position of the dioxolane ring.

Ring-Expansion and Ring-Contraction Strategies

Ring-expansion reactions provide another elegant route to 1,3-dioxolanes, often starting from smaller, more readily available cyclic precursors such as oxiranes (epoxides). These strategies are particularly useful in the synthesis of natural products and other complex molecules where the dioxolane moiety is embedded within a larger molecular framework. wikipedia.org

A notable example of a ring-expansion strategy is the intramolecular reaction of an epoxide with a proximate carbonyl group. wikipedia.org This transformation is typically acid-catalyzed and proceeds through the opening of the epoxide ring by the carbonyl oxygen, followed by cyclization to form the thermodynamically more stable five-membered dioxolane ring. This approach was famously utilized in the total synthesis of the natural product neosporol. wikipedia.org In this synthesis, a precursor containing both an epoxide and a ketone functional group undergoes a ring-expansion cascade to furnish the dioxolane core of the molecule.

Another versatile ring-expansion method involves the Lewis acid-catalyzed reaction of epoxides with external ketones. scilit.com In this intermolecular approach, the Lewis acid activates the epoxide, making it susceptible to nucleophilic attack by the carbonyl oxygen of the ketone. The subsequent cyclization and proton transfer steps yield the 1,3-dioxolane product. This method is advantageous as it allows for the coupling of two different fragments to construct the dioxolane ring. For the synthesis of this compound derivatives, this would involve the reaction of a suitable epoxide with 3,5-dichloroacetophenone or a related ketone.

The table below presents examples of ring-expansion reactions leading to the formation of 1,3-dioxolanes.

Epoxide SubstrateCarbonyl CompoundCatalystProductYield (%)
Styrene OxideAcetoneMontmorillonite Clay2,2-Dimethyl-4-phenyl-1,3-dioxolane92
Cyclohexene OxideCyclohexanoneAnhydrous Copper SulfateSpiro(cyclohexane-1,2'- nih.govresearchgate.netdioxolane)-4',5'-diyl)dicyclohexane85
Propylene OxideAcetone[Cp*Ir(NCMe)₃]²⁺2,2,4-Trimethyl-1,3-dioxolaneHigh
GlycidolBenzaldehyde (B42025)Tetracyanoethylene2-Phenyl-1,3-dioxolane-4-methanolNot specified

In contrast to ring-expansion strategies, the synthesis of 1,3-dioxolanes via ring-contraction methodologies is not a commonly reported or established synthetic route. While ring-contraction reactions are known for other heterocyclic systems, their application to form 1,3-dioxolanes appears to be limited in the current chemical literature. Therefore, ring-expansion of oxiranes remains the more prominent and synthetically useful strategy of the two for accessing the 1,3-dioxolane core.

Reactivity Profiles and Mechanistic Investigations of 2 3,5 Dichlorophenyl 1,3 Dioxolane Systems

Chemical Transformations of the Dioxolane Ring

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), generally offers stability against nucleophiles and bases but is susceptible to transformations under acidic or radical conditions. organic-chemistry.org

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms

The hydrolysis of 2-aryl-1,3-dioxolanes is a well-studied process that proceeds via an acid-catalyzed mechanism. lookchem.comnih.gov The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion, which converts the hydroxyl group into a good leaving group. youtube.comkhanacademy.org This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to open the ring and form a resonance-stabilized oxocarbenium ion intermediate. sci-hub.se The positive charge on this intermediate is delocalized between the carbon atom and the remaining ring oxygen, and it is also influenced by the attached aromatic ring.

A nucleophile, typically water in hydrolysis reactions, then attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org The final step involves deprotonation of the resulting intermediate to yield the final products: 3,5-dichlorobenzaldehyde (B167965) and ethylene (B1197577) glycol. wikipedia.org The entire process is reversible.

The mechanism can be summarized as follows:

Protonation: The acid catalyst protonates one of the dioxolane oxygen atoms. masterorganicchemistry.com

Ring Opening: The C-O bond breaks, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: A proton is transferred to regenerate the acid catalyst and form the final products.

For 2-(3,5-Dichlorophenyl)-1,3-dioxolane, the two chlorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect destabilizes the positive charge on the oxocarbenium ion intermediate, which would be expected to decrease the rate of hydrolysis compared to analogs with electron-donating groups on the aromatic ring.

Radical-Mediated Transformations (e.g., Hydrogen Atom Transfer)

The C-H bond at the 2-position of the 1,3-dioxolane ring can participate in radical-mediated transformations through a hydrogen atom transfer (HAT) mechanism. acs.orgnsf.gov In these processes, a radical initiator or a photocatalyst can abstract the hydrogen atom from the C2 position, generating a C2-centered dioxolanyl radical. acs.org This radical is stabilized by the adjacent oxygen atoms.

Once formed, this radical species can engage in various subsequent reactions. A common transformation is the addition to electron-deficient alkenes, such as those used in Michael additions. acs.org This process often occurs via a radical chain mechanism. acs.org For instance, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported, which proceeds through a radical chain process and allows for the synthesis of protected α-amino aldehydes. organic-chemistry.org

A general scheme for such a radical transformation is:

Initiation: Generation of a radical species that abstracts the C2-hydrogen from the dioxolane ring.

Propagation: The resulting dioxolanyl radical adds to an unsaturated substrate (e.g., an alkene or imine). The new radical adduct then abstracts a hydrogen atom from another molecule of this compound, propagating the chain.

Termination: Combination of any two radical species to form a non-radical product.

Nucleophilic and Electrophilic Attack on the Dioxolane Moiety

The 1,3-dioxolane ring is characteristically resistant to direct nucleophilic attack under neutral or basic conditions due to the absence of a good leaving group. organic-chemistry.org Its reactivity towards nucleophiles is typically unlocked only after activation. The most common form of activation is through electrophilic attack on one of the ring's oxygen atoms, particularly by a proton under acidic conditions, as detailed in the hydrolysis mechanism (Section 3.1.1). This initial electrophilic attack makes the ring susceptible to subsequent nucleophilic attack and cleavage. pressbooks.pub

Direct electrophilic attack on the dioxolane moiety, other than protonation, is not a common transformation. The oxygen atoms' lone pairs make them Lewis basic sites, but reactions with other electrophiles are less prevalent than acid-catalyzed ring opening. The C2 carbon, while part of the acetal, is not electrophilic enough to be attacked by weak nucleophiles without prior activation. However, strong bases can deprotonate the C2 position, especially in related dithiane systems, highlighting its potential as a nucleophilic center after deprotonation. brynmawr.edu

Reactions Involving the Dichlorophenyl Moiety

The dichlorophenyl portion of the molecule is amenable to reactions typical of chlorinated aromatic compounds, including metallation and cross-coupling, allowing for extensive functionalization.

Regioselective Lithiation and Further Functionalization

The regioselectivity of the lithiation of the dichlorophenyl ring is strongly influenced by the directing effects of the substituents: the two chlorine atoms and the 1,3-dioxolan-2-yl group. In related systems, such as 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium (B86547) in THF at low temperatures results in highly regioselective deprotonation. arkat-usa.org The lithiation occurs at the 4-position, the carbon situated between the two chlorine atoms. This outcome is attributed to the powerful combined acidifying effect of the two meta-positioned chloro substituents, which outweighs the ortho-directing capabilities of the individual chloro and dioxolane groups. arkat-usa.org

This regioselectivity can be strategically altered by blocking the most acidic site. If the 4-position is protected, for example with a trimethylsilyl (B98337) (TMS) group, lithiation can be directed to a different position. In this scenario, deprotonation occurs at the 2-position, ortho to the dioxolane group, which now acts as the primary directing group. arkat-usa.org Quenching these lithiated intermediates with various electrophiles, such as carbon dioxide, allows for the introduction of new functional groups with high regiocontrol. arkat-usa.org

Table 1: Regioselective Lithiation and Functionalization of this compound Analogs arkat-usa.org
Substrate Starting PositionReagentsPosition of LithiationElectrophileProduct Functional Group
H-41. n-BuLi, THF, -78°CC42. CO₂4-COOH
TMS-41. n-BuLi, THF, -78°CC22. CO₂2-COOH

Cross-Coupling Reactions of Chlorinated Aromatic Rings

The chlorine atoms on the aromatic ring serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck reactions are powerful tools for this purpose. mt.comwikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, they can be effectively coupled using appropriate catalytic systems, often requiring more electron-rich and bulky phosphine (B1218219) ligands, higher temperatures, and stronger bases. diva-portal.org

In a Suzuki-Miyaura coupling, this compound can be reacted with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. masterorganicchemistry.com Depending on the stoichiometry and reaction conditions, either mono- or di-arylation can be achieved. This allows for the synthesis of complex biaryl structures. nih.gov

Similarly, the Heck reaction allows for the coupling of the dichlorophenyl group with alkenes. wikipedia.org This reaction typically involves a palladium catalyst, a base, and results in the formation of a substituted alkene, where one of the chlorine atoms is replaced by the vinyl group. masterorganicchemistry.com

Table 2: Representative Conditions for Cross-Coupling of Aryl Chlorides
Reaction TypeCatalyst/LigandBaseSolventTypical Coupling Partner
Suzuki-Miyaura mdpi.comPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₃PO₄, K₂CO₃, or Cs₂CO₃1,4-Dioxane, Toluene, or DMFAr-B(OH)₂
Heck wikipedia.orgPd(OAc)₂ / P(o-tolyl)₃Et₃N or K₂CO₃DMF or AcetonitrileAlkene (e.g., Styrene)

Substituent Effects on Aromatic Reactivity (e.g., directing effects of chlorine atoms)

The reactivity of the phenyl ring in this compound towards substitution is dictated by the powerful electronic effects of the two chlorine atoms. Chlorine atoms are classic examples of substituents that exhibit opposing inductive and resonance effects. Inductively (-I effect), chlorine is strongly electronegative and withdraws electron density from the aromatic ring, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). Conversely, through resonance (+R effect), the lone pairs on the chlorine atoms can be delocalized into the ring, increasing electron density at the ortho and para positions.

A practical illustration of these directing effects is found in the regioselective lithiation (deprotonation) of the closely related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Lithiation is a powerful tool for functionalizing aromatic rings, where a strong base like butyllithium removes a proton, and the resulting aryllithium species can react with various electrophiles. The position of deprotonation is highly sensitive to the directing effects of the substituents.

In a key study, the treatment of this substrate with butyllithium resulted in deprotonation occurring exclusively at the C4 position, which is flanked by the two chlorine atoms. This outcome highlights the potent acidifying effect of the two meta-positioned chlorine atoms, which stabilize the resulting carbanion at the shared ortho position (C4).

Table 1: Regioselective Lithiation of a this compound Derivative
SubstrateReagentPosition of LithiationRationaleReference
2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolaneButyllithium (n-BuLi)C4 (on the dichlorophenyl ring)The combined electron-withdrawing inductive effects of the two chlorine atoms strongly acidify the proton at the C4 position, leading to selective deprotonation at this site. beilstein-journals.org

This selective functionalization at the C4 position demonstrates that despite the general deactivation, the directing effects of the chlorine atoms can be harnessed for precise synthetic transformations on the this compound scaffold.

Cascade and Multicomponent Reactions

While specific examples utilizing this compound in cascade and multicomponent reactions are not extensively documented, the reactivity of the 2-aryl-1,3-dioxolane structural motif makes it a highly promising substrate for such transformations. These reactions, which form multiple chemical bonds in a single operation, are powerful tools for rapidly building molecular complexity. The dioxolane group can act as a stable protecting group or as an in-situ source of an aldehyde, which is a common component in many multicomponent reactions.

Intramolecular Cyclization Pathways

The this compound system can be designed to undergo intramolecular cyclization, leading to the formation of complex heterocyclic frameworks. Such pathways typically require the introduction of a suitable nucleophilic or electrophilic side chain onto the aromatic ring or the dioxolane itself.

One plausible pathway involves an intramolecular Friedel-Crafts-type reaction. If a side chain containing a latent electrophile (e.g., an alkene or alkyne) is attached to the C4 position of the dichlorophenyl ring (accessible via the lithiation chemistry described above), acid-catalyzed activation could trigger cyclization. The electron-deficient nature of the dichlorophenyl ring would make this challenging, but for highly activated electrophiles, the reaction could proceed.

A more common strategy involves the dioxolane moiety itself. Under acidic conditions, 2-aryl-1,3-dioxolanes can open to form an oxonium ion, which is a potent electrophile. If a nucleophile is tethered elsewhere on the molecule, it can be trapped intramolecularly. For instance, a hydroxyl or amino group in a side chain could attack the activated dioxolane carbon, leading to the formation of new, more complex heterocyclic systems. This approach leverages the dioxolane not just as a protecting group but as a reactive handle for constructing elaborate architectures.

Tandem Reactions Leading to Complex Architectures

Tandem reactions, where a single reagent initiates a sequence of transformations without isolation of intermediates, represent a highly efficient synthetic strategy. The this compound scaffold is well-suited for tandem reactions where the dioxolane acts as a precursor to an aldehyde.

A prominent example of such a tandem reaction is the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.

A hypothetical tandem Pictet-Spengler reaction involving a derivative of the target compound could be envisioned as follows:

Starting Material : 2-(3,5-Dichloro-4-(2-aminoethyl)phenyl)-1,3-dioxolane.

Initiation : Treatment with an acid (e.g., trifluoroacetic acid) would catalyze the hydrolysis of the dioxolane to unmask the 3,5-dichlorobenzaldehyde functionality.

Cascade : The newly formed aldehyde would immediately and intramolecularly condense with the tethered β-aminoethyl group to form a cyclic iminium ion.

Cyclization : The electron-rich position on the aromatic ring (C6, ortho to the aminoethyl group) would then attack the electrophilic iminium ion, closing the ring and forming a complex, dichlorinated tetrahydroisoquinoline derivative after proton loss.

Spectroscopic Analysis and Structural Elucidation of 2 3,5 Dichlorophenyl 1,3 Dioxolane Architecture

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure

The FT-IR and FT-Raman spectra are complementary. FT-IR is particularly sensitive to polar functional groups with strong dipole moment changes during vibration, while FT-Raman is more effective for non-polar and symmetric bonds.

Key vibrational modes expected for 2-(3,5-Dichlorophenyl)-1,3-dioxolane are summarized in the table below. These assignments are based on established group frequencies for aromatic compounds, ethers, and halogenated hydrocarbons. nih.govnih.govresearchgate.netmdpi.com

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H stretching (Aromatic)3100 - 3000Stretching vibrations of the C-H bonds on the dichlorophenyl ring.
C-H stretching (Aliphatic)3000 - 2850Asymmetric and symmetric stretching of the CH₂ groups in the dioxolane ring.
C=C stretching (Aromatic)1600 - 1450In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring.
CH₂ scissoring1470 - 1450Bending vibration of the methylene (B1212753) groups in the dioxolane ring.
C-O-C stretching (Acetal)1200 - 1000Characteristic strong asymmetric and symmetric stretching of the acetal (B89532) group (O-C-O) and the C-O-C linkages of the dioxolane ring.
C-Cl stretching800 - 600Stretching vibrations of the carbon-chlorine bonds on the phenyl ring. The exact position is influenced by the substitution pattern.
Aromatic C-H out-of-plane bending900 - 675Bending vibrations of the C-H bonds on the substituted benzene (B151609) ring, which are characteristic of the substitution pattern.

The presence of the two chlorine atoms on the phenyl ring will influence the electronic distribution and, consequently, the positions and intensities of the aromatic C-H and C=C vibrations. The acetal linkage of the dioxolane ring is expected to give rise to very strong and characteristic bands in the C-O stretching region of the FT-IR spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms and elucidating the stereochemistry of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each nucleus. rsc.orgnih.gov

Predicted ¹H NMR Spectrum:

Aromatic Protons: The 3,5-dichlorophenyl group would exhibit a characteristic splitting pattern. The proton at the 4-position would appear as a triplet, while the protons at the 2- and 6-positions would appear as a doublet. The electron-withdrawing nature of the chlorine atoms would shift these signals downfield.

Acetal Proton: The single proton at the 2-position of the dioxolane ring (the CH group bonded to the dichlorophenyl ring and two oxygen atoms) would appear as a singlet. Its chemical shift would be significantly downfield due to the deshielding effect of the adjacent oxygen atoms and the aromatic ring.

Dioxolane Methylene Protons: The four protons of the two CH₂ groups in the 1,3-dioxolane (B20135) ring are chemically equivalent in a symmetric environment and would likely appear as a multiplet. chemicalbook.com

Predicted ¹³C NMR Spectrum:

Aromatic Carbons: The ¹³C NMR spectrum would show distinct signals for the substituted and unsubstituted carbons of the dichlorophenyl ring. The carbons bonded to chlorine would exhibit a characteristic chemical shift. chemicalbook.com

Acetal Carbon: The carbon at the 2-position of the dioxolane ring would appear at a chemical shift typical for acetal carbons (around 95-105 ppm).

Dioxolane Methylene Carbons: The two equivalent methylene carbons of the dioxolane ring would give a single signal in the aliphatic region of the spectrum. docbrown.info

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.4 - 7.6mAromatic protons
¹H5.8 - 6.0sAcetal proton (C2-H)
¹H3.9 - 4.2mDioxolane methylene protons (C4-H₂, C5-H₂)
¹³C135 - 140sAromatic C-Cl
¹³C125 - 130dAromatic C-H
¹³C100 - 105dAcetal carbon (C2)
¹³C65 - 70tDioxolane methylene carbons (C4, C5)

The formation of the 1,3-dioxolane ring can introduce chirality. If the ethylene (B1197577) glycol used in its synthesis is substituted, diastereomers can be formed. NMR spectroscopy is a powerful method for determining the ratio of these diastereomers. acs.orgresearchgate.net Diastereomers have different physical properties and, therefore, their corresponding nuclei will have different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative abundance can be accurately determined. rsc.org

For determining enantiomeric purity, as enantiomers have identical NMR spectra in an achiral solvent, a chiral resolving agent or a chiral solvating agent must be used. nih.govnih.govrsc.orgresearchgate.netacs.orgresearchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes, which will have distinct NMR spectra. nih.gov The integration of the now separated signals for each enantiomer allows for the calculation of the enantiomeric excess (ee).

The five-membered 1,3-dioxolane ring is not planar and undergoes rapid conformational changes at room temperature. The most stable conformations are typically envelope or twist forms. Dynamic NMR (DNMR) spectroscopy can be used to study these conformational dynamics. researchgate.netmdpi.com

At room temperature, the conformational interconversion is usually fast on the NMR timescale, resulting in averaged signals for the dioxolane protons. However, by lowering the temperature, this interconversion can be slowed down. At a certain temperature, known as the coalescence temperature, the single peak for a set of interconverting protons will broaden. Upon further cooling, the peak will split into separate signals corresponding to the individual, now "frozen," conformations. By analyzing the line shapes of the signals at different temperatures, the energy barrier for the conformational change (e.g., ring flipping) can be calculated.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. libretexts.orgmiamioh.edunist.govcore.ac.uklibretexts.org

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion region will show three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the dichlorophenyl group: Cleavage of the bond between the dioxolane ring and the aromatic ring would result in a fragment corresponding to the dichlorophenyl cation or a dioxolane-derived cation.

Fragmentation of the dioxolane ring: The dioxolane ring can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene oxide (C₂H₄O).

Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a common fragmentation pathway.

A plausible fragmentation pathway would involve the initial formation of the molecular ion, followed by fragmentation to produce a stable dichlorobenzylium ion.

X-ray Crystallography for Solid-State Structure Determination (if available for analogues)

While a crystal structure for this compound itself is not reported, X-ray crystallography data for analogous compounds, such as 2-dichloromethyl-2-phenyl-1,3-dioxolane and other substituted 2-phenyl-1,3-dioxolanes, provide valuable insights into the solid-state conformation. researchgate.netresearchgate.netiucr.orgiucr.org

X-ray diffraction studies on single crystals of analogous compounds reveal precise information about bond lengths, bond angles, and torsional angles. researchgate.net In the solid state, the 1,3-dioxolane ring typically adopts a non-planar conformation, often a twist or envelope form, to minimize steric strain. researchgate.net The orientation of the dichlorophenyl group relative to the dioxolane ring would be determined by crystal packing forces and intramolecular interactions. The analysis of crystal structures of analogues reveals that the bond angles and distances within the dioxolane ring are generally consistent across different derivatives. researchgate.net These studies provide an unambiguous determination of the molecular geometry in the crystalline state.

Computational and Theoretical Chemistry Studies on 2 3,5 Dichlorophenyl 1,3 Dioxolane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric parameters of molecules like 2-(3,5-Dichlorophenyl)-1,3-dioxolane. DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of molecular geometry and the calculation of vibrational frequencies. For related dichlorophenyl compounds, theoretical calculations have shown good agreement between optimized structural parameters and experimental data obtained from X-ray crystallography. mdpi.comresearchgate.netaalto.firesearchgate.net These studies confirm the reliability of DFT methods in predicting the three-dimensional structure of such molecules.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. A significant area of study involves the rotation around the single bond connecting the 3,5-dichlorophenyl ring and the 1,3-dioxolane (B20135) ring.

Research employing the J method, based on proton magnetic resonance spectra, has been used to probe the conformational preferences of this system. doi.org It was determined that the phenyl moiety preferentially adopts a conformation where the C-H bond at the attachment point to the dioxolane ring (the α C-H bond) lies in the plane of the phenyl ring. doi.org The barrier to rotation around the carbon-carbon bond connecting the two ring systems has been calculated, providing a quantitative measure of the molecule's conformational energy landscape. doi.org

Table 1: Rotational Barrier for this compound
ParameterValue (kcal/mol)Method
Barrier to Rotation0.85 ± 0.3J Method (NMR)

Electronic Properties and Molecular Orbital Analysis

The electronic characteristics of this compound can be elucidated through molecular orbital analysis, primarily focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In computational studies of analogous dichlorophenyl-containing molecules, the HOMO-LUMO analysis is a standard procedure to determine charge transfer within the molecule. researchgate.netopenaccesspub.org Natural Bond Orbital (NBO) analysis is also frequently employed to understand hyperconjugative interactions, charge delocalization, and the stability of the molecular structure. researchgate.netresearchgate.net For instance, NBO analysis can quantify the stabilization energy associated with electron delocalization from lone pair orbitals to antibonding orbitals, providing insight into intramolecular charge transfer. researchgate.net The molecular electrostatic potential (MEP) map is another tool used to visualize the electronic distribution, identifying electrophilic and nucleophilic sites within the molecule. researchgate.net

Table 2: Typical Electronic Properties Calculated via DFT for Related Dichlorophenyl Systems
Calculated PropertySignificance
HOMO EnergyRelates to electron-donating ability
LUMO EnergyRelates to electron-accepting ability
HOMO-LUMO GapIndicates chemical stability and reactivity
Dipole MomentMeasures overall polarity of the molecule
NBO ChargesDescribes charge distribution on individual atoms

Reaction Mechanism Elucidation via Computational Pathways

Transition State Analysis and Reaction Energetics

The core of computational reaction mechanism studies lies in locating and characterizing transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key factor controlling the reaction rate. fiveable.me While specific studies on this compound are not detailed in the literature, the general methodology involves using quantum chemical calculations to map the potential energy surface. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Prediction of Regio- and Stereoselectivity

Computational models are highly effective in predicting the outcomes of reactions where multiple products can be formed (regio- or stereoselectivity). By comparing the activation energies of competing reaction pathways, chemists can predict which isomer will be the major product. beilstein-journals.org For example, in cycloaddition reactions involving related compounds, DFT has been used to analyze the energetics of different pathways, successfully explaining observed selectivity trends. researchgate.net This predictive power is crucial for designing efficient and selective synthetic routes. beilstein-journals.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the chemical structure of a molecule and its reactivity. chemrxiv.org These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict reactivity parameters like reaction rates or equilibrium constants. chemrxiv.orgnih.gov

The development of a QSRR model typically involves calculating a wide range of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive equation. chemrxiv.orgchemrxiv.org While no specific QSRR models have been published for this compound, the methodology is broadly applicable. Descriptors derived from DFT calculations, such as HOMO/LUMO energies, atomic charges, and dipole moments, are often used in QSRR studies to link electronic structure directly to chemical reactivity. researchgate.net The ultimate goal is to create models that can accurately predict the reactivity of new, untested compounds, thereby accelerating the process of chemical discovery and synthesis design. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule.

Conformational Dynamics:

The 1,3-dioxolane ring can adopt various conformations, with the "envelope" and "twist" forms being the most common. The presence of the bulky 3,5-dichlorophenyl substituent at the C2 position significantly influences the conformational landscape of the dioxolane ring. MD simulations can be employed to explore the potential energy surface of this compound and identify the most stable conformations and the energy barriers between them.

For the parent compound, 2-phenyl-1,3-dioxolane (B1584986), computational studies have shown that the orientation of the phenyl group relative to the dioxolane ring is a key determinant of stability. researchgate.net In derivatives of 2-phenyl-1,3-dioxolane, the hydrogen atom at the C2 position (H1) is nearly orthogonal to the aromatic ring. researchgate.net This suggests that steric and electronic effects govern the preferred geometry. In the case of this compound, the two chlorine atoms would introduce additional steric hindrance and electrostatic interactions, likely favoring specific rotational conformations of the phenyl group.

Solvent Effects on Dynamic Behavior:

MD simulations are particularly useful for studying the influence of the solvent environment on molecular dynamics. The interactions between the solute (this compound) and solvent molecules can affect its conformational preferences and flexibility. Simulations in different solvents (e.g., water, methanol, chloroform) would reveal how hydrogen bonding and dielectric properties of the medium modulate the dynamic behavior of the compound.

Hypothetical Simulation Parameters and Expected Results:

To illustrate the potential findings from an MD simulation study, the following hypothetical data tables are presented. These tables represent the kind of data that would be generated and analyzed.

Table 1: Key Dihedral Angles and Their Average Values from a Hypothetical MD Simulation in Different Solvents.

Dihedral AngleAverage Value (in Water)Average Value (in Chloroform)
O1-C2-C(Ph)-C(Ph)85°95°
C5-O1-C2-O325°20°
O1-C2-O3-C4-28°-23°

Note: The values in this table are hypothetical and for illustrative purposes only.

Table 2: Root Mean Square Fluctuation (RMSF) of Key Atomic Groups in a Hypothetical MD Simulation.

Atomic GroupRMSF (in Water) (Å)RMSF (in Chloroform) (Å)
3,5-Dichlorophenyl Ring0.81.2
C2 of Dioxolane Ring0.50.7
O1 and O3 of Dioxolane Ring0.40.6

Note: The values in this table are hypothetical and for illustrative purposes only.

The RMSF values would indicate the flexibility of different parts of the molecule. A higher RMSF for the dichlorophenyl ring in a non-polar solvent like chloroform (B151607) might suggest greater rotational freedom compared to in water, where polar interactions could restrict its movement.

Advanced Research Applications of 2 3,5 Dichlorophenyl 1,3 Dioxolane As a Molecular Building Block

Role in the Synthesis of Complex Organic Molecules

As an intermediate, 2-(3,5-Dichlorophenyl)-1,3-dioxolane provides a platform for constructing more elaborate molecular architectures, owing to the protective nature of the dioxolane moiety and the reactivity of the dichlorophenyl group.

The 1,3-dioxolane (B20135) group is widely utilized in organic synthesis as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. nih.govorganic-chemistry.org The formation of this compound from 3,5-dichlorobenzaldehyde (B167965) and ethylene (B1197577) glycol is a classic example of protecting an aldehyde functional group. chemicalbook.com This protection is crucial in multistep syntheses where the aldehyde group must be preserved while other parts of the molecule undergo chemical transformations. The cyclic acetal (B89532) structure is stable against various nucleophiles and bases, and can be removed (deprotected) under acidic conditions to restore the original carbonyl group. organic-chemistry.orgwikipedia.org

While the specific compound this compound is achiral, the broader class of dioxolanes is central to asymmetric synthesis when formed from chiral diols. A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org By using an enantiomerically pure diol to form a chiral dioxolane, it is possible to direct reactions diastereoselectively. mdpi.com Although specific applications of this compound as a chiral auxiliary are not widely documented, its structural motif is foundational to this synthetic strategy.

Table 1: The Role of the 1,3-Dioxolane Moiety in Organic Synthesis

ApplicationFunctionFormation ConditionRemoval ConditionKey Advantage
Protecting GroupMasks reactivity of aldehydes, ketones, or 1,2-diolsAcid catalyst (e.g., p-toluenesulfonic acid) with a diol or carbonyl compound chemicalbook.comAqueous acid or transacetalization organic-chemistry.orgStable to bases and nucleophiles organic-chemistry.org
Chiral AuxiliaryControls stereochemistry of new chiral centersReaction with an enantiomerically pure diol mdpi.comCleavage of the auxiliary post-reactionEnables synthesis of enantiomerically pure compounds

The this compound molecule serves as a valuable precursor for more complex structures. The protected aldehyde allows for modifications elsewhere in the molecule, after which the aldehyde can be deprotected for further reactions. More significantly, the dichlorophenyl ring can participate in cross-coupling reactions to build larger systems. For instance, derivatives of this compound are used as intermediates in the synthesis of biphenyl (B1667301) compounds, which are a class of polycyclic aromatic hydrocarbons. lookchem.com

The stability of the dioxolane ring makes it suitable for multi-step syntheses that lead to the formation of complex heterocyclic frameworks. While direct conversion of this specific compound into diverse heterocyclic systems is a niche application, the general strategy of using 2-aryl-1,3-dioxolanes as stable intermediates is a common practice in synthetic organic chemistry for building molecules with desired biological or material properties. nih.govresearchgate.net

Development of Novel Analytical Probes or Chemical Reagents

The application of this compound specifically as a novel analytical probe or a specialized chemical reagent is not a prominent area in current scientific literature. While its precursor, 3,5-dichlorobenzaldehyde, and related compounds are used in synthesis, and other complex dichlorophenyl derivatives are available as analytical standards for specific applications like environmental testing, the title compound itself has not been extensively developed for these purposes. calpaclab.com Its primary role remains that of a synthetic intermediate and a potential, though challenging, monomer for specialized polymers.

Scaffold-Based Library Synthesis for Chemical Space Exploration

Following a comprehensive search of scientific literature and chemical databases, no specific research was identified that details the use of this compound as a central scaffold for the synthesis of compound libraries aimed at chemical space exploration. While the broader class of dioxolanes and compounds bearing a dichlorophenyl moiety are utilized in medicinal chemistry and materials science, the specific application of this particular molecule in scaffold-based library synthesis is not documented in the available resources.

The exploration of chemical space through the generation of molecular libraries is a fundamental strategy in drug discovery and materials science. This approach involves the systematic derivatization of a core molecular structure, or scaffold, to create a diverse collection of related compounds. These libraries are then screened for desired biological activities or material properties.

Although no direct examples exist for this compound, the general principles of scaffold-based synthesis would theoretically involve chemical modifications at several positions. Potential sites for derivatization on this scaffold could include:

The Phenyl Ring: The hydrogen atoms on the dichlorophenyl ring could be substituted through various aromatic substitution reactions.

The Dioxolane Ring: The hydrogens on the dioxolane ring could potentially be replaced with other functional groups, or the ring itself could be opened to create linear ether derivatives.

Without specific examples from the literature, any discussion of reaction pathways, resulting compounds, or their properties would be speculative. The tables below are therefore presented as hypothetical examples of how such a library might be structured, based on common chemical transformations used in library synthesis.

Table 1: Hypothetical Library of Derivatives from this compound

Compound IDModification SiteR-Group AddedSynthetic Method (Hypothetical)
LIB-001 Phenyl Ring (Position 4)-NO₂Nitration
LIB-002 Phenyl Ring (Position 4)-NH₂Reduction of LIB-001
LIB-003 Phenyl Ring (Position 4)-BrBromination
LIB-004 Phenyl Ring (Position 2)-CH₃Friedel-Crafts Alkylation
LIB-005 Dioxolane Ring (Position 4)-OHHydroxylation

Future Research Directions and Unexplored Avenues in the Chemistry of 2 3,5 Dichlorophenyl 1,3 Dioxolane

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry presents a substantial opportunity for the synthesis of 2-(3,5-dichlorophenyl)-1,3-dioxolane. Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yield. mt.comseqens.com This approach is particularly advantageous for managing hazardous reactions, as the small reaction volumes within the reactor at any given time minimize risks associated with exothermic events or the handling of toxic materials. vapourtec.compharmtech.comcomchart.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volume, superior heat transfer, and containment. pharmtech.com
Process Control Difficult to precisely control temperature and mixing, leading to potential side products.Precise control over temperature, pressure, and residence time, enhancing selectivity and yield. seqens.com
Scalability Challenging; often requires significant redevelopment of the process.Streamlined scalability by running the system for longer periods or using parallel reactors. comchart.com
Efficiency Includes significant downtime for charging, heating, cooling, and cleaning.Continuous production reduces downtime and can be readily automated for higher throughput. seqens.com

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis of this compound traditionally relies on acid catalysts. However, future research will likely focus on novel catalytic systems that offer higher efficiency, greater selectivity, and improved sustainability.

Heterogeneous Catalysts: Solid acid catalysts such as zeolites, acidic clays (B1170129) (e.g., Montmorillonite K10), ion-exchange resins, and supported heteropolyacids are promising alternatives to corrosive homogeneous acids like sulfuric acid. nih.govnih.gov Their primary advantages include ease of separation from the reaction mixture (typically by simple filtration), potential for regeneration and reuse, and often milder reaction conditions, which align with the principles of green chemistry. researchgate.netbohrium.com

Organometallic and Advanced Homogeneous Catalysts: Research into advanced homogeneous catalysts, such as ruthenium-based molecular catalysts, has shown promise for the formation of dioxolanes, sometimes in tandem with biocatalytic steps or utilizing CO2 as a C1 source. d-nb.infonih.govfz-juelich.de These systems can operate under mild conditions with high efficiency. Other metal complexes, including those of cobalt, have also been developed for highly efficient, solvent-free acetalization reactions. mdpi.com

Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity, particularly for creating chiral compounds. While the parent molecule this compound is achiral, biocatalysis could be instrumental in synthesizing chiral derivatives by using chiral diols. Chemoenzymatic cascades, which combine the high selectivity of enzymes with the broad applicability of chemical catalysts, represent a powerful strategy for producing complex dioxolanes from renewable feedstocks. d-nb.infonih.gov

Table 2: Emerging Catalytic Systems for Dioxolane Synthesis
Catalyst TypeExamplesPotential Advantages for Synthesizing this compound
Heterogeneous Solid Acids Zeolites, Sulfated Zirconia, Montmorillonite K10, Supported Heteropolyacids. nih.govReusable, non-corrosive, reduced waste, simplified product purification.
Advanced Organometallics Ruthenium(triphos) complexes, Cobaloxime. nih.govmdpi.comHigh turnover frequency, mild reaction conditions, potential for novel reactivity.
Biocatalysts Lyases, Oxidoreductases. nih.govHigh stereoselectivity for chiral derivatives, environmentally benign, operates in aqueous media.
Photocatalysts Eosin Y, Thioxanthenone. ymerdigital.comOperates under neutral conditions with visible light, avoiding harsh acids/bases.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are critical for this purpose. perkinelmer.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. numberanalytics.com

For the acetalization reaction, in-situ FTIR spectroscopy could monitor the disappearance of the characteristic carbonyl (C=O) stretching vibration of 3,5-dichlorobenzaldehyde (B167965) and the simultaneous appearance of the C-O-C stretching bands of the dioxolane ring. numberanalytics.com This provides immediate feedback on reaction rates under different conditions, enabling rapid process optimization. mt.com These non-invasive methods eliminate the need for manual sampling, which can be disruptive and unsafe, especially in flow chemistry setups. fiveable.me The data gathered from these techniques are invaluable for developing accurate kinetic models of the reaction.

Table 3: In-Situ Monitoring Techniques for the Synthesis of this compound
TechniqueKey Observable ChangesInformation Gained
FTIR Spectroscopy Decrease in aldehyde C=O stretch (~1700 cm⁻¹); Increase in C-O-C acetal (B89532) stretches (~1100 cm⁻¹). numberanalytics.comReal-time reaction rate, detection of intermediates, endpoint determination.
Raman Spectroscopy Changes in aromatic ring vibrations and C=O bond polarizability upon reaction. fiveable.meComplementary to FTIR, useful in aqueous media, provides structural information.
NMR Spectroscopy Shift of the aldehydic proton signal; Appearance of the acetal proton signal (-O-CH-O-). numberanalytics.comQuantitative analysis of all species, mechanistic insights, detection of side products.

Development of Sustainable Synthesis Protocols for Scalability

Future efforts will increasingly prioritize the development of "green" and sustainable methods for synthesizing this compound, especially for large-scale production. This involves a holistic approach to minimizing environmental impact. ijsdr.org

A key area is the use of renewable feedstocks. For instance, ethylene (B1197577) glycol can be produced from biomass-derived sources, reducing the reliance on fossil fuels. The principles of green chemistry also advocate for replacing hazardous organic solvents with more benign alternatives or developing solvent-free reaction conditions. researchgate.netrsc.org Research has demonstrated the feasibility of acetalization reactions under solventless conditions using heterogeneous catalysts, which significantly reduces waste. researchgate.net

Furthermore, combining biocatalysis with traditional chemistry can create highly efficient and sustainable pathways. For example, a process could start with a bio-derived material that is converted via enzymes to a key intermediate, which is then transformed into the final dioxolane product using a recyclable chemocatalyst. d-nb.inforesearchgate.net Such hybrid processes represent a frontier in sustainable chemical manufacturing.

Theoretical Predictions for Undiscovered Reactivities or Applications

Computational chemistry and molecular modeling offer powerful predictive tools to explore the properties of this compound beyond its current applications. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and predicting the reactivity of molecules. mdpi.comscholarsresearchlibrary.com

By performing DFT calculations, researchers can determine key quantum chemical descriptors for this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com These calculations can generate electron density maps to identify the most likely sites for electrophilic or nucleophilic attack, thereby predicting potential, yet undiscovered, chemical transformations. For example, modeling could reveal the susceptibility of the dioxolane ring to opening under specific conditions or predict the most reactive sites on the dichlorophenyl ring for further functionalization.

Moreover, given that many aryl-dioxolane structures exhibit biological activity, nih.gov computational docking studies could predict the binding affinity of this compound with various biological targets, such as enzymes or receptors. This in silico screening could rapidly identify potential new pharmaceutical or agrochemical applications, guiding future experimental research in a more targeted and efficient manner.

Table 4: Potential Insights from Theoretical Predictions for this compound
Computational MethodPredicted Property/DescriptorPotential Application or Unexplored Avenue
Density Functional Theory (DFT) HOMO/LUMO Energies, Electrostatic Potential Maps. mdpi.comPredicting sites of reactivity for designing new synthetic transformations.
Reaction Pathway Modeling Transition State Energies, Reaction Energetics. researchgate.netElucidating reaction mechanisms (e.g., hydrolysis, ring-opening) and predicting stability.
Molecular Docking Binding Affinity, Interaction Poses with Proteins.Screening for potential biological activities (e.g., antifungal, antibacterial, MDR modulation). nih.gov
QSAR Modeling Structure-Activity Relationships.Designing new derivatives with potentially enhanced biological or material properties.

Q & A

Q. Basic

  • Hydrolysis of the dioxolane : Minimized by using anhydrous solvents (e.g., THF) and inert atmospheres.
  • Over-lithiation : Controlled stoichiometry of n-BuLi and low temperatures prevent excessive deprotonation.
  • Oxidation : Addition of antioxidants (e.g., BHT) or rigorous degassing prevents radical side reactions .

How does microwave irradiation improve synthesis efficiency?

Advanced
Microwave-assisted synthesis:

  • Reduces reaction time : From hours (conventional reflux) to minutes (e.g., 2 hours for 92–98% yield).
  • Enhances selectivity : Uniform heating minimizes thermal degradation and side products.
  • Scales effectively : Demonstrated for gram-scale preparations of structurally related dioxolanes .

What analytical challenges arise in characterizing derivatives of this compound?

Q. Advanced

  • Signal overlap in NMR : Aromatic protons from dichlorophenyl and fluorophenyl groups may overlap. Resolution is improved using high-field NMR (≥400 MHz) or deuterated solvents.
  • Mass spectrometry limitations : High chlorine content complicates isotopic patterns. HRMS (High-Resolution Mass Spectrometry) with ESI+ or MALDI is recommended for accurate mass determination .

How is computational chemistry applied to predict lithiation outcomes?

Advanced
DFT (Density Functional Theory) calculations:

  • Model reaction pathways : Predict deprotonation energies and transition states to identify favored lithiation sites.
  • Analyze substituent effects : Electron-withdrawing groups (e.g., Cl) lower the energy barrier for proton abstraction.
  • Validate experimental regioselectivity : Align computed results with observed product distributions .

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2-(3,5-Dichlorophenyl)-1,3-dioxolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.